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molecular formula C15H14N2O5 B8638949 5-(Benzyloxy)-4-methoxy-2-nitrobenzamide CAS No. 60547-93-5

5-(Benzyloxy)-4-methoxy-2-nitrobenzamide

Cat. No. B8638949
M. Wt: 302.28 g/mol
InChI Key: UHYAKEUUFAPJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440961B2

Procedure details

A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80 mL) was heated at 85±5° C. for 1.5 h. The reaction mixture was allowed to cool to RT and the iron was removed by filtration, and volatiles were removed in vacuo. The residue was taken up in sat. sodium bicarbonate and the mixture was extracted with ethyl acetate (600 mL×3). The combined organic layers were washed with water (1×150 mL), brine (1×150 mL), dried (Na2SO4), filtered and concentrated in vacuo to give 4-methoxy-5-benzyloxy-2-aminobenzamide (5.2 g, 19.1 mmol, 87%). MS 273.2. (M+). HPLC retention time 4.585 min.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
acetic acid methanol
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
8.14 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([N+:20]([O-])=O)[CH:4]=1>C(O)(=O)C.CO.[Fe]>[CH3:1][O:2][C:3]1[C:11]([O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:10][C:6]([C:7]([NH2:9])=[O:8])=[C:5]([NH2:20])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
COC1=CC(=C(C(=O)N)C=C1OCC1=CC=CC=C1)[N+](=O)[O-]
Name
acetic acid methanol
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O.CO
Name
Quantity
8.14 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
CUSTOM
Type
CUSTOM
Details
the iron was removed by filtration, and volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (600 mL×3)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×150 mL), brine (1×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C(=O)N)C=C1OCC1=CC=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.1 mmol
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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